t-Boc-N-Amido-PEG8-propargyl
CAS No.: 2183440-31-3
Cat. No.: VC0544712
Molecular Formula: C24H45NO10
Molecular Weight: 507.62
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2183440-31-3 |
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Molecular Formula | C24H45NO10 |
Molecular Weight | 507.62 |
IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C24H45NO10/c1-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-25-23(26)35-24(2,3)4/h1H,6-22H2,2-4H3,(H,25,26) |
Standard InChI Key | WMHPLGWQQONPQL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Appearance | Solid powder |
Introduction
t-Boc-N-Amido-PEG8-propargyl is a specialized chemical compound belonging to the class of polyethylene glycol (PEG) derivatives. It features a tert-butyloxycarbonyl (t-Boc) protecting group, an amide functional group, and a propargyl group, which is a terminal alkyne. This unique combination of functional groups makes it particularly versatile in various chemical and biological applications, including drug development and delivery systems .
Applications
t-Boc-N-Amido-PEG8-propargyl is primarily used in bioconjugation and drug delivery systems due to its ability to form stable linkages with azide-bearing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This results in the formation of a stable triazole linkage, which is crucial for attaching biomolecules and enhancing the functionality of drug delivery systems .
Key Applications:
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Bioconjugation: Enables the attachment of biomolecules to form stable bioconjugates.
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Drug Delivery Systems: Enhances solubility and pharmacological properties of therapeutic agents.
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Medical Research: Used in nanotechnology, cell culture, and ligand studies .
Synthesis and Reactions
The synthesis of t-Boc-N-Amido-PEG8-propargyl typically involves several steps, including the incorporation of the t-Boc protecting group and the propargyl moiety. The propargyl group can undergo CuAAC reactions with azide-containing compounds to form stable triazole linkages .
Reaction Conditions:
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Deprotection of t-Boc Group: Mild acidic conditions.
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CuAAC Reaction: Copper catalyst, azide-bearing compounds, and suitable solvents .
Research Findings
Research involving t-Boc-N-Amido-PEG8-propargyl focuses on its role in creating bioconjugates that retain biological activity while enhancing pharmacological properties. These studies are pivotal in developing targeted therapeutics where precise control over drug delivery is required .
Comparison with Similar Compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
t-Boc-N-Amido-PEG7-propargyl | Amide, t-Boc, Propargyl | One less ethylene glycol unit than PEG8 variant |
t-Boc-N-Amido-PEG8-propargyl | Amide, t-Boc, Propargyl | Standard PEG8 variant |
Methyltetrazine-amido-PEG7-azide | Amide, Azide | Contains an azide instead of propargyl |
Propargyl-PEG-alcohol | Alcohol, Propargyl | Lacks amide and t-Boc groups |
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